molecular formula C14H25NSi B15395344 N,N-Dimethyl-4-(triethylsilyl)aniline

N,N-Dimethyl-4-(triethylsilyl)aniline

Cat. No.: B15395344
M. Wt: 235.44 g/mol
InChI Key: HAZGYNJFZJEYIS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(triethylsilyl)aniline is a substituted aniline derivative featuring a triethylsilyl group at the para position of the aromatic ring. This compound is synthesized via a two-step procedure: (1) nucleophilic addition to triethoxysilane derivatives and (2) reduction using lithium aluminium hydride (or deuteride for deuterated analogs, as in the case of N,N-dimethyl-4-(silyl-d3)aniline) . The triethylsilyl group imparts significant lipophilicity and steric bulk, influencing its chemical stability and reactivity. The compound is typically isolated as a colorless crystalline solid and serves as a precursor in deuteration reactions and organometallic syntheses .

Properties

Molecular Formula

C14H25NSi

Molecular Weight

235.44 g/mol

IUPAC Name

N,N-dimethyl-4-triethylsilylaniline

InChI

InChI=1S/C14H25NSi/c1-6-16(7-2,8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3

InChI Key

HAZGYNJFZJEYIS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Dimethyl-4-(triethylsilyl)aniline and Analogs

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Physical State Key Properties/Applications References
This compound Triethylsilyl (-SiEt₃) C₁₃H₂₃NSi ~233.5* Colorless solid High lipophilicity; used in deuteration reactions
N,N-Dimethyl-4-(trimethylsilyl)aniline Trimethylsilyl (-SiMe₃) C₁₁H₁₉NSi 193.37 Liquid/low-m.p. solid Smaller substituent; lower steric hindrance
N,N-Dimethyl-4-(5-methylcyclopenta[b]thiophen-6-yl)aniline Cyclopenta-thiophene C₁₆H₁₇NS 255.38 Yellow solid Heterocyclic aromaticity; potential charge transport applications
N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline Ethynyl-methylthio C₁₈H₁₈NS 280.41 Not reported Extended conjugation via triple bond; high synthetic yield (97%)
N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) Triazole ring C₁₆H₁₆N₄ 264.33 Not reported Electron-deficient triazole; regioisomerism affects fluorescence
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline 1,3-Dithiane C₁₈H₂₁NS₂ 315.50 Not reported Bulky sulfur ring; unique reactivity in cross-coupling

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Steric and Electronic Effects :

    • The triethylsilyl group in this compound provides greater steric protection compared to its trimethylsilyl analog, enhancing hydrolytic stability .
    • Ethynyl-linked analogs (e.g., ) exhibit extended π-conjugation, leading to redshifted absorption spectra compared to silyl-substituted derivatives .
  • Solubility and Lipophilicity: Triethylsilyl derivatives are more lipophilic than trimethylsilyl analogs due to longer alkyl chains, making them suitable for non-polar reaction environments . Thiophene-containing analogs () show moderate solubility in organic solvents, influenced by the heterocycle’s polarity .

Optical and Electronic Properties

  • Fluorescence : While pyrimidoindazole-based anilines () exhibit fluorescence quantum yields up to 0.068, silyl-substituted analogs lack reported fluorescence data. Triazole derivatives () show tunable emission based on substituent positioning .
  • Solvatochromism : Ethynyl-linked pull-push analogs () demonstrate solvent-dependent spectral shifts (Stokes shifts up to 110 nm), whereas silyl groups likely induce weaker solvatochromic effects due to their electron-donating nature .

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